1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester
Overview
Description
1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester is an organic compound with the molecular formula C20H26O6. It is a derivative of 1,3-benzenedicarboxylic acid, where the carboxyl groups are esterified with 4-(ethenyloxy)butyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester typically involves the esterification of 1,3-benzenedicarboxylic acid with 4-(ethenyloxy)butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion, followed by purification steps such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods also emphasize the importance of minimizing waste and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ethylenic double bonds in the 4-(ethenyloxy)butyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Halogenation reactions can be carried out using halogens (e.g., Br2) or halogenating agents (e.g., N-bromosuccinimide).
Major Products Formed
Oxidation: 1,3-Benzenedicarboxylic acid and 4-(ethenyloxy)butanoic acid.
Reduction: 1,3-Benzenedicarboxylic acid, bis(4-hydroxybutyl) ester.
Substitution: Halogenated derivatives of the original ester.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of various polymers, including polyesters and polyurethanes.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biology and Medicine: Research into its potential as a drug delivery agent or as a component in biomedical devices is ongoing.
Industry: It finds applications in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 1,3-benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester depends on its specific application. In polymer chemistry, it acts as a building block that undergoes polymerization reactions to form long-chain polymers. The ethylenic double bonds in the 4-(ethenyloxy)butyl groups can participate in radical or ionic polymerization processes, leading to the formation of cross-linked networks or linear polymers.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: This compound is similar in structure but has 2-ethylhexyl groups instead of 4-(ethenyloxy)butyl groups.
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: This isomer has the carboxyl groups in the 1,4-positions on the benzene ring.
Uniqueness
1,3-Benzenedicarboxylic acid, bis(4-(ethenyloxy)butyl) ester is unique due to the presence of ethylenic double bonds in the 4-(ethenyloxy)butyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring polymerization or cross-linking.
Properties
IUPAC Name |
bis(4-ethenoxybutyl) benzene-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-3-23-12-5-7-14-25-19(21)17-10-9-11-18(16-17)20(22)26-15-8-6-13-24-4-2/h3-4,9-11,16H,1-2,5-8,12-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYBDOUJLUPBEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCOC(=O)C1=CC(=CC=C1)C(=O)OCCCCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073103 | |
Record name | Bis(4-(ethenyloxy)butyl)-1,3-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130066-57-8 | |
Record name | 1,3-Bis[4-(ethenyloxy)butyl] 1,3-benzenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130066-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenedicarboxylic acid, 1,3-bis(4-(ethenyloxy)butyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130066578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenedicarboxylic acid, 1,3-bis[4-(ethenyloxy)butyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(4-(ethenyloxy)butyl)-1,3-benzenedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis[4-(ethenyloxy)butyl]-1,3-benzenedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.310 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Bis[4-(ethenyloxy)butyl] 1,3-benzenedicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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